molecular formula C8H12ClNOS B2493825 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride CAS No. 1310421-50-1

4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride

Cat. No. B2493825
M. Wt: 205.7
InChI Key: DZSYVXXKGUUHSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyran derivatives involves multi-step chemical reactions, including the Gewald reaction, Sandmeyer type iodination, Sonogashira type coupling followed by iodocyclization, and Pd-mediated various C-C bond-forming reactions. This sequence is geared towards constructing the thiophene ring, followed by the fused pyranone moiety and subsequent functionalization at specific positions of the resultant framework (Nakhi et al., 2012).

Molecular Structure Analysis

X-ray diffraction studies have been utilized to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, a related scaffold, demonstrating the potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011). Moreover, the crystal structure analysis of synthesized compounds reveals detailed hydrogen bonding patterns and molecular arrangements within the molecules, offering insights into the structural complexities of these derivatives (Shen et al., 2010).

Chemical Reactions and Properties

The chemical properties of related thieno[2,3-c]pyran derivatives include their application as homogeneous catalysts for the synthesis of various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction (MCR) in water, highlighting their efficiency and compliance with green chemistry protocols (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of compounds within this chemical class can vary significantly based on their specific structural features. For instance, substituent dependent tunable fluorescence has been observed in thieno[3,2-c]pyrans, where certain derivatives exhibit high fluorescence quantum yields with large Stokes shifts, while others show poor fluorescence in solution and exhibit aggregation-induced emission (AIE) (Sahu et al., 2014).

Chemical Properties Analysis

Chemical properties analysis focuses on the reactivity and interaction of the compound with other chemical entities. For instance, the synthesis routes and reactions involving thieno[2,3-b]pyrazines and thieno[3,4-b]pyrazines have been developed to address problems in the preparation of precursor compounds and utilize specific reactions for constructing these frameworks with high yield, demonstrating their varied chemical reactivity and potential for further functionalization (Kenning et al., 2002).

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, enable the development of substituted pyran derivatives through one-pot multicomponent reactions. The review by Parmar, Vala, and Patel (2023) focuses on the synthetic pathways employed for developing these compounds, emphasizing the application of hybrid catalysts for lead molecule development (Parmar, Vala, & Patel, 2023).

Organocatalysts in Cyclocondensation Reactions

Organocatalysts have been investigated for their efficiency in synthesizing tetrahydrobenzo[b]pyran compounds, demonstrating the significance of three-component cyclocondensation reactions. This approach is highlighted in the work of Kiyani (2018), where the development of tetrahydrobenzo[b]pyrans using organocatalysts is discussed. The use of green solvents and the recyclability of organocatalysts are emphasized for their environmental benefits and contribution to sustainable chemistry (Kiyani, 2018).

properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSYVXXKGUUHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride

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